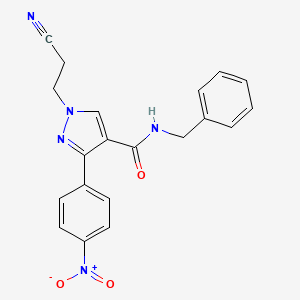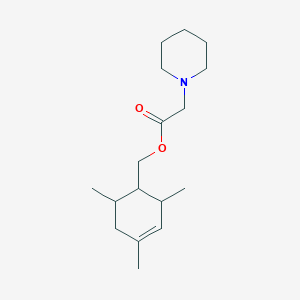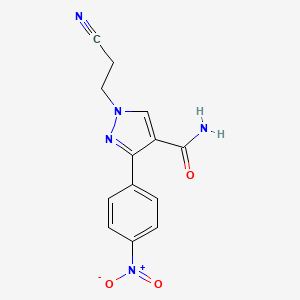![molecular formula C17H19ClO3 B4900426 1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4900426.png)
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the function and regulation of β2-adrenergic receptors in various physiological and pathological conditions.
作用機序
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 acts as a competitive antagonist of β2-adrenergic receptors, blocking the binding of endogenous agonists such as epinephrine and norepinephrine. This results in a decrease in the downstream signaling pathways mediated by β2-adrenergic receptors, such as cAMP production and protein kinase A activation. The exact mechanism of how this compound 118,551 interacts with the receptor is still under investigation.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have various biochemical and physiological effects in different tissues and organs. In the cardiovascular system, it can cause a decrease in heart rate and cardiac output, as well as a decrease in blood pressure. In the respiratory system, it can cause bronchoconstriction and decrease airway resistance. In the skeletal muscle, it can impair glycogenolysis and decrease muscle strength. In the adipose tissue, it can decrease lipolysis and inhibit fat breakdown.
実験室実験の利点と制限
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 has several advantages for lab experiments. It is a highly selective antagonist for β2-adrenergic receptors, which allows for specific targeting of this receptor subtype. It is also stable and easy to handle, making it a convenient tool for in vitro and in vivo studies. However, there are some limitations to its use. It has a relatively low affinity for β2-adrenergic receptors compared to other β2-adrenergic antagonists, which may require higher concentrations for effective blocking. It also has off-target effects on other adrenergic receptors, such as β1-adrenergic receptors, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the use of 1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 in scientific research. One direction is to investigate the role of β2-adrenergic receptors in the regulation of immune response and inflammation, which may have implications for the treatment of autoimmune and inflammatory diseases. Another direction is to study the interactions between β2-adrenergic receptors and other signaling pathways, such as the insulin signaling pathway, which may provide insights into the pathogenesis of metabolic disorders. Finally, the development of more potent and selective β2-adrenergic antagonists may improve the specificity and efficacy of targeting β2-adrenergic receptors in various physiological and pathological conditions.
合成法
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 can be synthesized by reacting 4-(4-bromobutoxy)phenol with 4-methoxyphenol in the presence of a base, followed by chlorination of the resulting product with thionyl chloride. The final product can be purified by recrystallization or column chromatography.
科学的研究の応用
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 is widely used in scientific research to study the function and regulation of β2-adrenergic receptors. It can be used to investigate the role of β2-adrenergic receptors in various physiological processes, such as cardiovascular function, metabolism, and immune response. It can also be used to study the pathophysiology of diseases related to β2-adrenergic receptors, such as asthma, chronic obstructive pulmonary disease, and heart failure.
特性
IUPAC Name |
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-15-8-10-17(11-9-15)21-13-3-2-12-20-16-6-4-14(18)5-7-16/h4-11H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCJLIVCDWEUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzyl-2,5-pyrrolidinedione](/img/structure/B4900356.png)
![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4900364.png)
![N-methyl-1-[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4900379.png)

![[8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B4900403.png)
![2-{[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4900409.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B4900417.png)


![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4900435.png)


![1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4900451.png)
